7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
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Overview
Description
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is an organic compound with the molecular formula C11H11NO. It is a member of the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring.
Preparation Methods
The synthesis of 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves a series of organic reactions. One common method includes the reaction of 4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine with an ethynylating agent under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which 7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine can be compared with other benzoxazine derivatives such as:
7-Methoxy-3,4-dihydro-2H-benzo[B][1,4]oxazine: This compound has a methoxy group instead of an ethynyl group, leading to different chemical properties and applications.
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine:
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-ethynyl-4-methyl-2,3-dihydro-1,4-benzoxazine |
InChI |
InChI=1S/C11H11NO/c1-3-9-4-5-10-11(8-9)13-7-6-12(10)2/h1,4-5,8H,6-7H2,2H3 |
InChI Key |
AQKCMMLRBXFSAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C#C |
Origin of Product |
United States |
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